molecular formula C12H10BrN3 B1481927 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2090314-54-6

2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1481927
CAS RN: 2090314-54-6
M. Wt: 276.13 g/mol
InChI Key: PFACKZNHJUHLRY-UHFFFAOYSA-N
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Description

The compound “2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is an organic compound containing a pyrazole ring, a phenyl group, a bromomethyl group, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The bromomethyl group could potentially be introduced through a free radical bromination reaction. The nitrile group might be introduced through a dehydration reaction of an amide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a bromomethyl group, and a nitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring typical of aromatic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The bromomethyl group could potentially undergo nucleophilic substitution reactions. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity compared to compounds with similar structures but without a nitrile group .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its bromomethyl group can act as an electrophile, reacting with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity can be harnessed to synthesize complex molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the compound’s structural motif is found in various bioactive molecules. It can be used to develop new therapeutic agents by incorporating it into larger structures that interact with biological targets, potentially leading to new drug discoveries .

Chemical Research

The compound plays a role in chemical research, particularly in the study of reaction mechanisms. Its reactivity can be explored under different conditions to understand how changes in the chemical environment affect the outcome of reactions .

Industrial Applications

While specific industrial applications for this exact compound may not be well-documented, related bromomethyl compounds are used in the synthesis of polymers, dyes, and other materials that require a brominated intermediate .

Environmental Applications

Compounds like 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile can be studied for their environmental impact, particularly their stability and degradation products. Understanding these aspects is crucial for assessing the environmental footprint of chemical processes involving such intermediates .

Electrophilic Aromatic Substitution Reactions

The bromomethyl group in this compound can participate in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of aromatic compounds. This reactivity is essential for constructing complex aromatic systems that are common in many organic molecules .

Safety and Hazards

As with any chemical compound, handling “2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-[4-(bromomethyl)-3-phenylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFACKZNHJUHLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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